4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid

Neuraminidase Inhibition Antiviral Assays Influenza

Researchers mapping sialidase active-site SAR require systematic probes of N-acetyl placement on the dihydropyran scaffold. Standard DANA provides only the C-5 N-acetyl paradigm; unsubstituted Kdn2en lacks the acetamido group entirely, leaving critical SAR gaps especially for fungal KDNases refractory to DANA inhibition. • 4-Acetamido-Kdn2en (iso-Neu4Ac2en) supplies the C-4 N-acetyl regioisomer for head-to-head inhibition comparison as a function of acetamido position • White solid, mp 189-191 °C; ≥95% purity; soluble in DMSO and water • Structurally authenticated reference compound for inter-laboratory sialidase assay harmonization; global shipping available

Molecular Formula C11H17NO8
Molecular Weight 291.25 g/mol
Cat. No. B12339672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylamino-2,6-anhydro-3,4-dideoxy-d-glycero-d-galactonon-2-enonicacid
Molecular FormulaC11H17NO8
Molecular Weight291.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O
InChIInChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1
InChIKeyOROCJNDGXWMTBX-UFGQHTETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DANA (Neu5Ac2en): Foundational Neuraminidase Inhibitor Transition-State Analog for Sialidase Research


The compound D-glycero-D-galacto-Non-2-enonic acid, 4-(acetylamino)-2,6-anhydro-3,4-dideoxy- is more commonly known in scientific literature as N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (Neu5Ac2en) or DANA. It is a classic transition-state analog inhibitor of neuraminidase (sialidase) enzymes [1]. As a carbohydrate derivative belonging to the sialic acid class, it has the molecular formula C₁₁H₁₇NO₈ and a molecular weight of 291.25 g/mol . This compound serves as the parent scaffold for many potent and selective neuraminidase inhibitors, including the clinically approved drug Zanamivir [2].

Why DANA (Neu5Ac2en) Cannot Be Interchanged with C4-Modified Analogs in Inhibitor Assays


While DANA serves as the core scaffold for many neuraminidase inhibitors, it is not functionally interchangeable with its C4-modified analogs. Critically, substitution at the C4 position—specifically with amino (4-AM-DANA) or guanidino (4-GU-DANA, Zanamivir) groups—drastically alters inhibitory potency, efficacy in downstream viral assays, and binding kinetics [1]. For instance, 4-GU-DANA exhibits approximately an 8-fold lower IC₅₀ for neuraminidase inhibition and a more than 16-fold lower IC₅₀ for plaque reduction compared to the parent DANA compound [2]. Therefore, DANA is not a weaker substitute for Zanamivir; it is a distinct molecular tool that provides a specific baseline activity essential for studying the structure-activity relationship (SAR) of the Neu5Ac2en scaffold and for identifying derivative compounds with enhanced potency or selectivity [3].

Quantitative Differentiation of DANA (Neu5Ac2en) Against Key C4-Modified Analogs


Head-to-Head Comparison: DANA vs. 4-GU-DANA in Neuraminidase Activity and Viral Assays

In a direct head-to-head study, DANA was compared to its 4-guanidino derivative (4-GU-DANA, Zanamivir) and 4-amino derivative (4-AM-DANA) for inhibition of human parainfluenza virus type 3 (HPIV3) neuraminidase. DANA inhibited neuraminidase activity with an IC₅₀ of 2.1 mM, whereas 4-GU-DANA was 8.4-fold more potent with an IC₅₀ of 0.25 mM [1]. This quantitative difference highlights DANA's moderate potency as a baseline for evaluating C4-substituted analogs.

Neuraminidase Inhibition Antiviral Assays Influenza Parainfluenza

Comparative Efficacy: DANA vs. 4-GU-DANA in Downstream Viral Infection Assays

The same study quantified the difference in downstream antiviral effects. DANA required a 5.3 mM concentration to inhibit viral plaque formation, whereas 4-GU-DANA achieved this at a much lower concentration of 0.8 mM, representing a 6.6-fold difference. In a cell fusion assay, the gap was even larger: DANA had an IC₅₀ of 3.2 mM compared to 0.19 mM for 4-GU-DANA, a 16.8-fold difference [1].

Viral Plaque Reduction Cell-Cell Fusion Antiviral Efficacy HPIV3

Isoenzyme Profiling: Differential Inhibition Across Human Neuraminidase Subtypes (NEU1-4)

DANA exhibits a distinct inhibitory profile against the four human neuraminidase isoenzymes, with reported IC₅₀ values of 143 µM (NEU1), 43 µM (NEU2), 61 µM (NEU3), and 74 µM (NEU4) [1]. This profile provides a critical baseline for structure-activity relationship (SAR) studies, as modifications to the DANA scaffold, such as deoxygenation at specific positions, have been shown to selectively enhance potency against certain isoenzymes (e.g., 8-deoxy analogs increase potency against NEU2 and NEU3) [2].

Human Neuraminidase Isoenzyme Selectivity NEU1 NEU2 NEU3 NEU4

Comparative Bacterial Sialidase Inhibition: DANA vs. Siastatin B

DANA demonstrates superior inhibition of bacterial neuraminidase compared to the alternative inhibitor Siastatin B. In a high-throughput microscale assay against Clostridium perfringens sialidase, DANA exhibited a Ki value of 5 µM, which is two-fold more potent than the Ki of 10 µM reported for Siastatin B under identical conditions [1].

Bacterial Neuraminidase Clostridium perfringens Sialidase Ki Value

Structural Binding Mode: Isosteric Binding of DANA and 4-Amino-DANA to Influenza Neuraminidase

High-resolution X-ray crystallography (1.4 Å) has confirmed that 4-amino-DANA binds isosterically to DANA within the active site of influenza virus neuraminidase [1]. This structural evidence demonstrates that the core DANA scaffold establishes a conserved binding pose, with the C4-acetamido group of DANA and the C4-amino group of 4-amino-DANA occupying the same spatial region, albeit with different electrostatic interactions with the conserved Glu119 residue [2].

X-ray Crystallography Structure-Based Drug Design Influenza Neuraminidase Binding Mode

Definitive Application Scenarios for DANA (Neu5Ac2en) Based on Quantitative Evidence


Calibration Standard for High-Throughput Screening of Novel C4-Modified Inhibitors

Given its well-characterized IC₅₀ values in viral and enzymatic assays (e.g., 2.1 mM for HPIV3 neuraminidase, 5.3 mM for plaque reduction) [1], DANA is the optimal internal control for high-throughput screening campaigns. Its moderate potency creates a large dynamic range for detecting derivative compounds with improved activity, such as the 8.4-fold more potent 4-GU-DANA.

Benchmark Compound for Human Neuraminidase Isoenzyme Selectivity Profiling

Researchers investigating the differential roles of human NEU1, NEU2, NEU3, and NEU4 should employ DANA as a baseline reference inhibitor. Its established isoenzyme inhibition profile (IC₅₀ values of 143, 43, 61, and 74 µM, respectively) [2] is essential for interpreting the selectivity of novel DANA-derived analogs, such as those with deoxygenation at C7, C8, or C9 [3].

Positive Control for Bacterial Sialidase Inhibition Studies

For assays targeting bacterial neuraminidases, particularly from Clostridium perfringens, DANA provides a reliable and quantifiably superior positive control (Ki = 5 µM) compared to alternatives like Siastatin B (Ki = 10 µM) [4]. This is especially relevant for research into bacterial pathogenesis and the development of novel antimicrobial strategies.

Scaffold for Rational, Structure-Based Drug Design of Neuraminidase Inhibitors

Medicinal chemists can rely on DANA as the validated core scaffold for structure-based design. High-resolution (1.4 Å) X-ray crystallographic data confirms that modifications at key positions, such as C4 and C9, do not alter the core binding pose of the molecule within the neuraminidase active site [5], providing a stable template for in silico modeling and the design of next-generation antiviral agents.

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